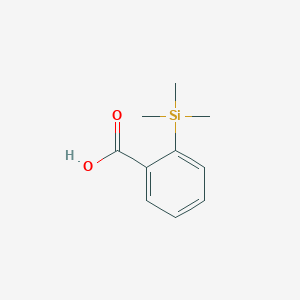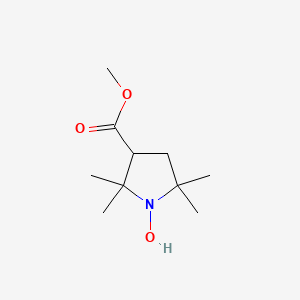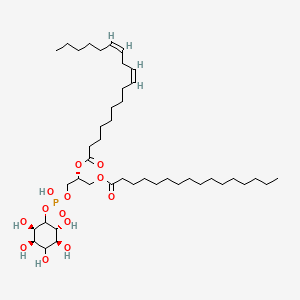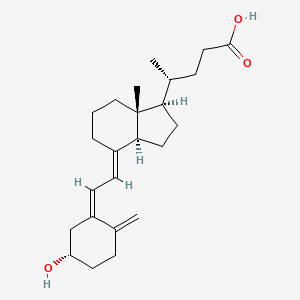
(5Z,7E)-(3S)-3-hydroxy-9,10-seco-5,7,10(19)-cholatrien-24-oic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z,7E)-(3S)-3-hydroxy-9,10-seco-5,7,10(19)-cholatrien-24-oic acid is a vitamin D.
Wissenschaftliche Forschungsanwendungen
Mutagenicity Studies
A study on a similar compound, 3-hydroxy-19-nor-1,3,5(10)-cholatrien-24-oic acid, explored its potential role in carcinogenesis. The acid was synthesized and tested for mutagenicity. It was found non-mutagenic alone but increased the mutagenicity of 2-aminoanthracene, indicating a possible role in enhancing mutagenic effects when combined with other compounds (Namba, Hirota, & Hayakawa, 1988).
Vitamin D Analogs and Inhibitors
Research on vitamin D analogs, including 3 beta-hydroxy-9,10-seco-5,7,10(19)-choletrien-24-oic acid dimethylamide, has shown their potential as inhibitors of vitamin D-25-hydroxylase. These analogs competitively inhibit this enzyme, which plays a role in vitamin D metabolism, suggesting their potential application in controlling vitamin D levels (Kabakoff, Schnoes, & DeLuca, 1983).
Metabolism of Vitamin D Derivatives
A study investigated the in vivo side-chain oxidation of 1 alpha,25-dihydroxyvitamin D3, leading to the isolation of a major metabolite, 1 alpha,3 beta-dihydroxy-24-nor-9,10-seco-5,7,10(19)cholatrien-23-oic acid (calcitroic acid). This research provides insights into the metabolic pathways of vitamin D derivatives (Esvelt, Schnoes, & DeLuca, 1979).
Hepatic Microsomal Metabolism
Another study focused on the biotransformation of lithocholic acid by human hepatic microsomes, identifying various metabolites. The research highlights the liver's role in detoxifying bile acids, with implications for understanding hepatic function and potential therapeutic applications (Deo & Bandiera, 2009).
Antiproliferative Effects in Cancer Cells
A novel compound, diethyl [(5Z,7E)-(1S,3R)-1,3-dihydroxy-9,10-secochola-5,7,10(19)-trien-23-in-24-yl] phosphonate, was designed and synthesized. This compound demonstrated potent antiproliferative effects in various cancer cell lines without calcemic effects in vivo, suggesting its potential as a therapeutic agent in cancer treatment (Salomón et al., 2011).
Antimicrobial Activity
Terpenes isolated from Cretan propolis, including compounds structurally related to (5Z,7E)-(3S)-3-hydroxy-9,10-seco-5,7,10(19)-cholatrien-24-oic acid, displayed antimicrobial activity against various bacteria and fungi. This indicates the potential of such compounds in developing new antimicrobial agents (Popova, Chinou, Marekov, & Bankova, 2009).
Hepatic Cytochrome P450 Enzymes and Bile Acids
Research identifying the cytochrome P450 enzymes involved in the biotransformation of cholic and chenodeoxycholic acids in human hepatic microsomes provides insights into the metabolism of bile acids and the role of specific enzymes in this process. This is crucial for understanding liver function and developing treatments for liver-related diseases (Deo & Bandiera, 2008).
Eigenschaften
Molekularformel |
C24H36O3 |
|---|---|
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
(4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]pentanoic acid |
InChI |
InChI=1S/C24H36O3/c1-16-6-10-20(25)15-19(16)9-8-18-5-4-14-24(3)21(11-12-22(18)24)17(2)7-13-23(26)27/h8-9,17,20-22,25H,1,4-7,10-15H2,2-3H3,(H,26,27)/b18-8+,19-9-/t17-,20+,21-,22+,24-/m1/s1 |
InChI-Schlüssel |
JJEWWCWHZFDCDG-PXTZRIKZSA-N |
Isomerische SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C |
Kanonische SMILES |
CC(CCC(=O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



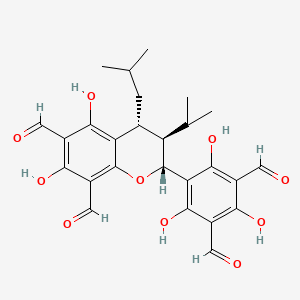
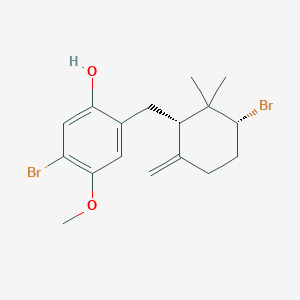
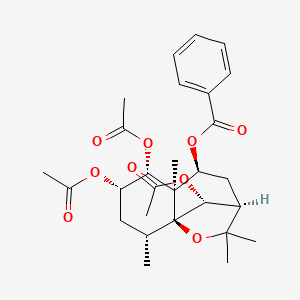

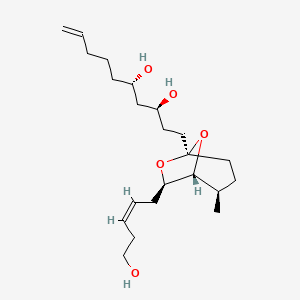

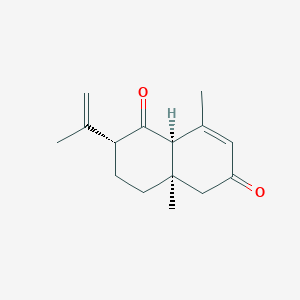
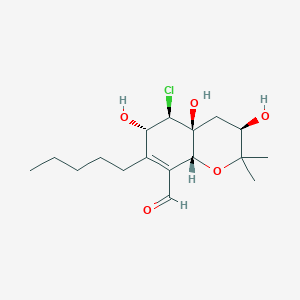
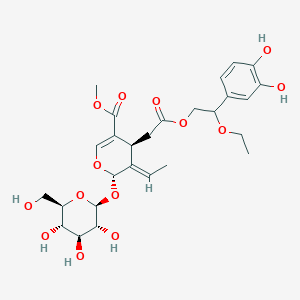
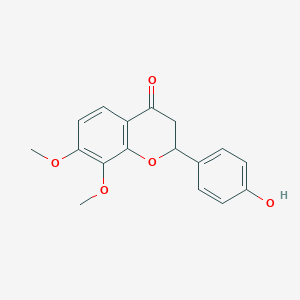
![(1S,2S,4S,5S)-2-Amino-bicyclo[2.1.1]hexane-2,5-dicarboxylic acid](/img/structure/B1243733.png)
